(R)-(2-fluorophenyl)(phenyl)methanol
Overview
Description
®-(2-fluorophenyl)(phenyl)methanol is a chiral compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-fluorophenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone, (2-fluorophenyl)(phenyl)methanone, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine, which ensures the formation of the ®-enantiomer with high enantiomeric excess. The reaction is usually carried out in an inert atmosphere at low temperatures to maintain the selectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-(2-fluorophenyl)(phenyl)methanol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled pressure and temperature conditions to achieve efficient and cost-effective synthesis. The scalability of these methods makes them suitable for the production of this compound in significant quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
®-(2-fluorophenyl)(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2-fluorophenyl)(phenyl)methanone.
Reduction: Further reduction can lead to the formation of (2-fluorophenyl)(phenyl)methane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: (2-fluorophenyl)(phenyl)methanone
Reduction: (2-fluorophenyl)(phenyl)methane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
®-(2-fluorophenyl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(2-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-fluorophenyl)(phenyl)methanol
- ®-(2-chlorophenyl)(phenyl)methanol
- ®-(2-bromophenyl)(phenyl)methanol
Uniqueness
®-(2-fluorophenyl)(phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(R)-(2-fluorophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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